Hypocholesterolemic Activity: Direct Comparison of 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole with Its Silicon Isostere
Abele et al. synthesized both the parent 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole and its silicon analog (3,3-dimethyl-3,4-dihydro-2H-1-thia-4a,9-diaza-3-silafluorene) via phase-transfer catalysis and directly compared their hypocholesterolemic activity in an in vivo model [1]. The parent thiazino compound was obtained in 56% yield, whereas the silicon-containing analog was obtained in 92% yield under the same conditions, indicating a significant difference in synthetic accessibility [1]. Both compounds were tested as hypocholesterolemic agents; however, the published abstract does not disclose the numerical activity values (e.g., percent cholesterol reduction or IC50), preventing quantitative bioactivity comparison at this time [1].
| Evidence Dimension | Synthetic yield under phase-transfer catalysis (K2CO3/18-crown-6/toluene, 111 °C) |
|---|---|
| Target Compound Data | Yield: 56% |
| Comparator Or Baseline | Silicon analog (3,3-dimethyl-3,4-dihydro-2H-1-thia-4a,9-diaza-3-silafluorene): Yield: 92% |
| Quantified Difference | 36 absolute percentage points higher yield for the silicon analog |
| Conditions | Phase-transfer catalytic system: solid K2CO3 / 18-crown-6 / toluene, 111 °C; reaction of 2-mercaptobenzimidazole with 1,3-dichloropropane or bis(chloromethyl)dimethylsilane |
Why This Matters
The substantial yield difference highlights that the carbon-based thiazino scaffold is synthetically less accessible than its silicon isostere, which may impact procurement cost and scale-up feasibility for research programs requiring multigram quantities.
- [1] Abele, E., Abele, R., Arsenyan, P., Belyakov, S., Veveris, M., & Lukevics, E. (2007). Phase-transfer catalytic synthesis and hypocholesterolemic activity of thiazino[3,2-a]benzimidazole and its silicon analog. Chemistry of Heterocyclic Compounds, 43(2), 220–224. DOI: 10.1007/s10593-007-0034-9 View Source
